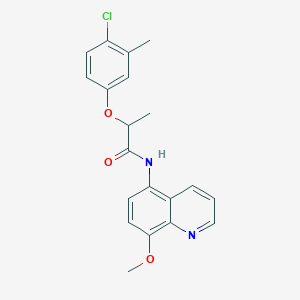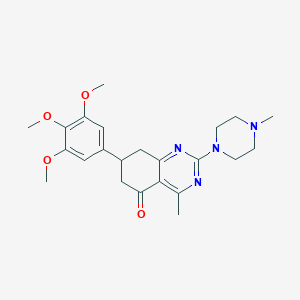
N-(5-acetyl-2-methoxyphenyl)-7-bromo-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-acetyl-2-methoxyphenyl)-7-bromo-1-benzoxepine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoxepine core, which is a seven-membered ring containing oxygen, and is substituted with an acetyl group, a methoxy group, and a bromine atom. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-2-methoxyphenyl)-7-bromo-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzoxepine core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with a halogenated acyl chloride under basic conditions to form the benzoxepine ring.
Next, the introduction of the acetyl and methoxy groups can be accomplished through electrophilic aromatic substitution reactions. The bromine atom is usually introduced via a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS). Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-2-methoxyphenyl)-7-bromo-1-benzoxepine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted benzoxepine derivatives
Scientific Research Applications
N-(5-acetyl-2-methoxyphenyl)-7-bromo-1-benzoxepine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development. Its structural features make it a candidate for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(5-acetyl-2-methoxyphenyl)-7-bromo-1-benzoxepine-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the bromine atom and the acetyl group may allow the compound to bind to certain enzymes or receptors, modulating their activity. Additionally, the methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)acetamide: Similar structure but lacks the benzoxepine core and bromine atom.
N-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group in a different position and lacks the benzoxepine core and bromine atom.
N-(2-acetyl-5-methoxyphenyl)acetamide: Similar structure but lacks the benzoxepine core and bromine atom.
Uniqueness
N-(5-acetyl-2-methoxyphenyl)-7-bromo-1-benzoxepine-4-carboxamide is unique due to the presence of the benzoxepine core, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C20H16BrNO4 |
|---|---|
Molecular Weight |
414.2 g/mol |
IUPAC Name |
N-(5-acetyl-2-methoxyphenyl)-7-bromo-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C20H16BrNO4/c1-12(23)13-3-5-19(25-2)17(11-13)22-20(24)14-7-8-26-18-6-4-16(21)10-15(18)9-14/h3-11H,1-2H3,(H,22,24) |
InChI Key |
OOEALUMNGHDIRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11333392.png)


![4-ethoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11333413.png)
![N-[3'-acetyl-1-(2-butoxybenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B11333421.png)
![5-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11333425.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methylbutanamide](/img/structure/B11333427.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11333436.png)
![N-(4-chlorobenzyl)-2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B11333443.png)

![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11333458.png)
![3-butyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11333465.png)
![N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)propanamide](/img/structure/B11333476.png)
![N,N,2-trimethyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11333485.png)
